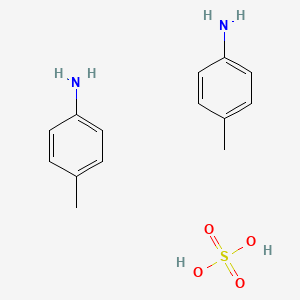
4-methylaniline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylaniline, also known as p-toluidine, is an aromatic amine with the chemical formula C7H9N. When combined with sulfuric acid (H2SO4), it forms a compound that is significant in various chemical processes. This combination is particularly important in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methylaniline can be synthesized through several methods, including the reduction of p-nitrotoluene. This reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of toluene with ammonia in the presence of a catalyst.
Industrial Production Methods
In industrial settings, 4-methylaniline is often produced by the nitration of toluene to form p-nitrotoluene, followed by catalytic hydrogenation. The reaction with sulfuric acid typically involves mixing the amine with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-toluidine oxide.
Reduction: The nitro group in p-nitrotoluene can be reduced to form 4-methylaniline.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Major Products
- p-Toluidine oxide.
Reduction: 4-Methylaniline from p-nitrotoluene.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Methylaniline and its sulfuric acid derivative have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes and pigments.
Biology: Studied for its potential effects on biological systems and as a model compound for understanding amine reactivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Widely used in the production of rubber chemicals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-methylaniline involves its ability to undergo electrophilic aromatic substitution reactions. The amino group (-NH2) is an activating group, making the aromatic ring more reactive towards electrophiles. This reactivity is utilized in various chemical syntheses to introduce different functional groups into the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound of aromatic amines, with a similar structure but without the methyl group.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
Toluidines: Isomers of methylaniline, including o-toluidine and m-toluidine.
Uniqueness
4-Methylaniline is unique due to the presence of the methyl group at the para position, which influences its reactivity and physical properties. This makes it particularly useful in specific industrial applications where other isomers or derivatives may not be as effective.
Propriétés
Numéro CAS |
68734-86-1 |
|---|---|
Formule moléculaire |
C14H20N2O4S |
Poids moléculaire |
312.39 g/mol |
Nom IUPAC |
4-methylaniline;sulfuric acid |
InChI |
InChI=1S/2C7H9N.H2O4S/c2*1-6-2-4-7(8)5-3-6;1-5(2,3)4/h2*2-5H,8H2,1H3;(H2,1,2,3,4) |
Clé InChI |
VRGBMZVJXBBXMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N.CC1=CC=C(C=C1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


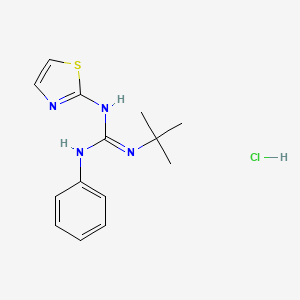
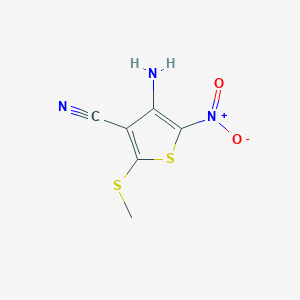
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
![2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[[4-[[4-[(2-hydroxy-6-sulfo-1-naphthalenyl)azo]-2-methylphenyl]methyl]-3-methylphenyl]azo]-](/img/structure/B14458515.png)
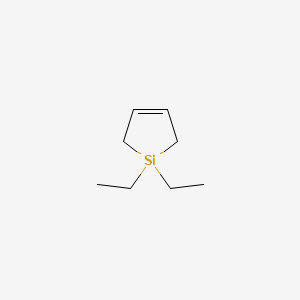
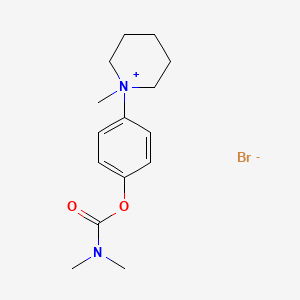
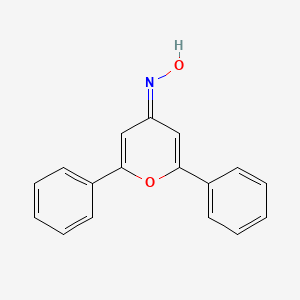
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

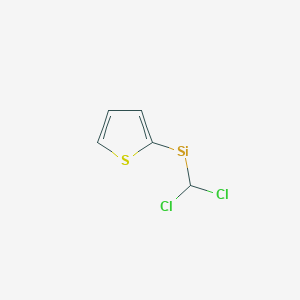
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
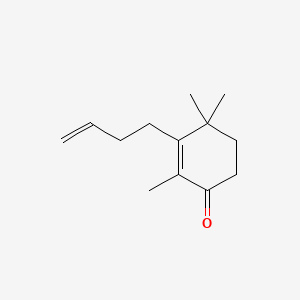
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
